molecular formula C28H34O5 B11475172 (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one

(8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one

Cat. No.: B11475172
M. Wt: 450.6 g/mol
InChI Key: IVXZBYUDBRZPHL-CLUAHMLOSA-N
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Description

The compound (2E)-7-HYDROXY-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE is a complex organic molecule with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-HYDROXY-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently subjected to cyclization, functional group modifications, and purification steps. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be studied for its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or optical characteristics.

Mechanism of Action

The mechanism of action of (2E)-7-HYDROXY-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This can lead to the modulation of signaling pathways and cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-7-HYDROXY-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE: shares structural similarities with other polycyclic aromatic compounds and phenanthrene derivatives.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

(10R,13S,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H34O5/c1-27-8-6-19(29)14-18(27)4-5-20-21(27)7-9-28(2)22(20)13-17(26(28)30)10-16-11-23(31-3)25-24(12-16)32-15-33-25/h4,10-12,19-22,29H,5-9,13-15H2,1-3H3/b17-10+/t19?,20?,21?,22?,27-,28-/m0/s1

InChI Key

IVXZBYUDBRZPHL-CLUAHMLOSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4=O)C)O

Origin of Product

United States

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